4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide)
Overview
Description
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) is an organic compound characterized by its unique structure, which includes two benzamide groups connected by an ethene-1,2-diyl linker and substituted with hydroxypropyl groups
Preparation Methods
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethene-1,2-diyl Linker: This can be achieved through the olefin metathesis reaction, where a suitable diene precursor undergoes a reaction in the presence of a catalyst such as the Grubbs–Hoveyda 2nd generation catalyst.
Attachment of Benzamide Groups: The ethene-1,2-diyl linker is then reacted with benzoyl chloride in the presence of a base to form the benzamide groups.
Introduction of Hydroxypropyl Groups: Finally, the benzamide compound is reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl groups.
Chemical Reactions Analysis
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) involves its interaction with specific molecular targets. The hydroxypropyl groups can form hydrogen bonds with biological molecules, while the benzamide groups can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) can be compared with other similar compounds, such as:
4,4’-(Ethene-1,2-diyl)diphenol: This compound lacks the hydroxypropyl and benzamide groups, making it less versatile in biological applications.
4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): This compound has methoxy groups instead of hydroxypropyl groups, which affects its reactivity and interactions with biological molecules.
4,4’-(Ethene-1,2-diyl)bis(2,6-dimethoxyphenol):
These comparisons highlight the unique features of 4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide), particularly its hydroxypropyl and benzamide groups, which enhance its versatility and potential in various fields.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4-[(E)-2-[4-(3-hydroxypropylcarbamoyl)phenyl]ethenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-15-1-13-23-21(27)19-9-5-17(6-10-19)3-4-18-7-11-20(12-8-18)22(28)24-14-2-16-26/h3-12,25-26H,1-2,13-16H2,(H,23,27)(H,24,28)/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUUKRTUUJSTLE-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)NCCCO)C(=O)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)NCCCO)C(=O)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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